![molecular formula C71H66F3N3O5 B13384419 1-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]hept-1-ene-3,5-diol;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhept-6-en-3-one;3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal](/img/structure/B13384419.png)
1-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]hept-1-ene-3,5-diol;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhept-6-en-3-one;3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]hept-1-ene-3,5-diol;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhept-6-en-3-one;3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal” is a complex organic molecule featuring a quinoline core substituted with cyclopropyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available precursors. One of the key intermediates in the synthesis is 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde. The synthetic route typically involves:
Suzuki–Miyaura Coupling: This reaction couples 4-bromoquinoline with 4-fluorophenylboronic acid to form the quinoline core.
Minisci C–H Alkylation: This step introduces the cyclopropyl group to the quinoline core.
Oxidation Heck Coupling: This reaction forms the acrylaldehyde intermediate.
Industrial Production Methods
The industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and mechanochemical methods can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the pharmaceutical industry, the compound is used as a building block for the synthesis of various drugs and active pharmaceutical ingredients .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The quinoline core is known to interact with DNA and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde .
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-ylmethanol .
Uniqueness
The compound’s unique combination of cyclopropyl and fluorophenyl groups on the quinoline core distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C71H66F3N3O5 |
|---|---|
Molecular Weight |
1098.3 g/mol |
IUPAC Name |
1-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]hept-1-ene-3,5-diol;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhept-6-en-3-one;3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal |
InChI |
InChI=1S/C25H26FNO2.C25H24FNO2.C21H16FNO/c2*1-2-19(28)15-20(29)13-14-22-24(16-9-11-18(26)12-10-16)21-5-3-4-6-23(21)27-25(22)17-7-8-17;22-16-11-9-14(10-12-16)20-17-4-1-2-6-19(17)23-21(15-7-8-15)18(20)5-3-13-24/h3-6,9-14,17,19-20,28-29H,2,7-8,15H2,1H3;3-6,9-14,17,20,29H,2,7-8,15H2,1H3;1-6,9-13,15H,7-8H2 |
InChI Key |
ACDDWCOYVSUEDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O.CCC(=O)CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


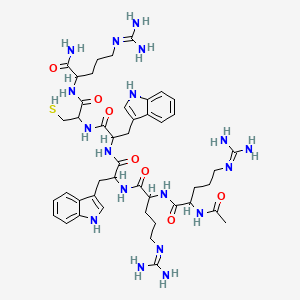

![4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid](/img/structure/B13384343.png)
![4-(Di-p-tolylamino)-4'-[(di-p-tolylamino) styryl]stilbene](/img/structure/B13384344.png)
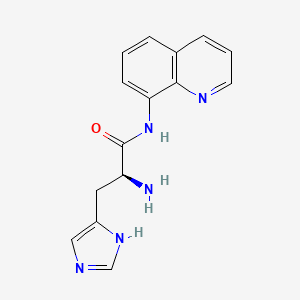
![5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one](/img/structure/B13384352.png)
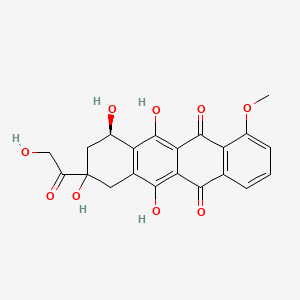
![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)
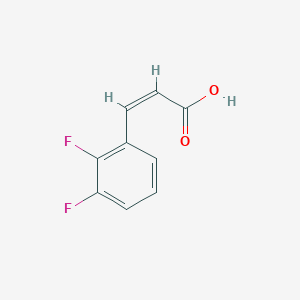
![6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B13384365.png)
![6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine](/img/structure/B13384370.png)
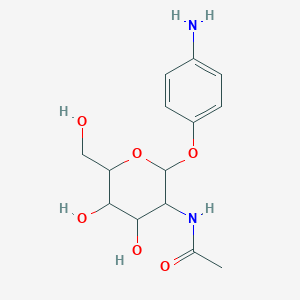
![(3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) 3-methylsulfanylprop-2-enoate](/img/structure/B13384392.png)
![27-Methyl-14-propan-2-yl-18-aza-8-azoniapentacyclo[13.12.0.02,12.03,8.019,24]heptacosa-1,3,5,7,12,14,19,21,23,25-decaene](/img/structure/B13384397.png)
